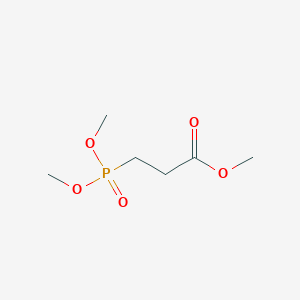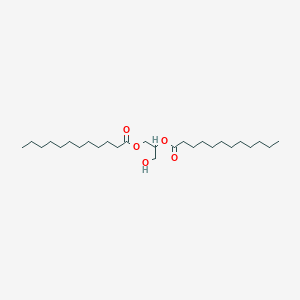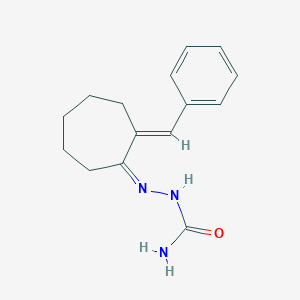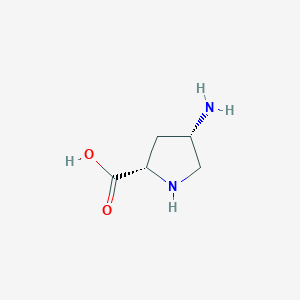
Dimethyl aziridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl aziridinium is a chemical compound that belongs to the class of aziridines, which are three-membered heterocycles containing one nitrogen atom and two carbon atoms. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of dimethyl aziridinium is not fully understood, but it is believed to act as an alkylating agent, which can react with nucleophilic groups in DNA and proteins, leading to their inactivation. This can result in the inhibition of cell growth and division, making it a potential anti-tumor agent.
Biochemische Und Physiologische Effekte
Dimethyl aziridinium has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. In vivo studies have shown that it can inhibit tumor growth in animal models. However, it can also have toxic effects on normal cells, leading to potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of dimethyl aziridinium is its high reactivity, which makes it a useful tool for organic synthesis and catalysis. It can also be used as a potential anti-tumor agent. However, its high reactivity can also make it difficult to handle and store, and it can have toxic effects on normal cells, limiting its potential applications.
Zukünftige Richtungen
There are several future directions for the study of dimethyl aziridinium. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the study of its mechanism of action and its effects on normal cells can provide valuable insights into its potential applications and limitations.
Synthesemethoden
Dimethyl aziridinium can be synthesized through various methods, including the reaction of dimethylamine with epichlorohydrin, the reaction of dimethylamine with 2,3-epoxypropyltrimethylammonium chloride, and the reaction of dimethylamine with ethylene oxide. The most commonly used method is the reaction of dimethylamine with epichlorohydrin, which yields dimethyl aziridinium chloride.
Wissenschaftliche Forschungsanwendungen
Dimethyl aziridinium has been extensively studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and biomedical research. In organic synthesis, it has been used as a reagent for the preparation of chiral compounds and as a building block for the synthesis of complex molecules. In catalysis, it has been used as a catalyst for the synthesis of cyclic carbonates and as a co-catalyst for the ring-opening polymerization of lactones. In biomedical research, it has been studied for its potential as an anti-tumor agent and as a tool for the delivery of therapeutic agents.
Eigenschaften
CAS-Nummer |
18902-06-2 |
|---|---|
Produktname |
Dimethyl aziridinium |
Molekularformel |
C4H11Cl2N |
Molekulargewicht |
144.04 g/mol |
IUPAC-Name |
1,1-dimethylaziridin-1-ium;chloride;hydrochloride |
InChI |
InChI=1S/C4H10N.2ClH/c1-5(2)3-4-5;;/h3-4H2,1-2H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
RBBJKUUAVKDJDN-UHFFFAOYSA-M |
SMILES |
C[N+]1(CC1)C.Cl.[Cl-] |
Kanonische SMILES |
C[N+]1(CC1)C.Cl.[Cl-] |
Synonyme |
Dimethyl aziridinium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















